molecular formula C14H21N B13272607 4-Methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-1-amine

4-Methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13272607
M. Wt: 203.32 g/mol
InChI Key: YJUMYJJKNVMYKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with a complex structure that includes a tetrahydronaphthalene core. This compound is part of a broader class of tetrahydronaphthalenes, which are known for their diverse biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the hydrogenation of naphthalene derivatives. One common method includes the catalytic hydrogenation of 4-Methyl-N-propyl-naphthalene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .

Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on neurotransmitter systems.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with various molecular targets. It is known to inhibit the reuptake of serotonin and norepinephrine, and likely induces their release as well. This compound may also act on dopamine pathways, similar to other tetrahydronaphthalene derivatives .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with multiple neurotransmitter systems makes it a compound of interest in neuropharmacological research .

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

4-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C14H21N/c1-3-10-15-14-9-8-11(2)12-6-4-5-7-13(12)14/h4-7,11,14-15H,3,8-10H2,1-2H3

InChI Key

YJUMYJJKNVMYKD-UHFFFAOYSA-N

Canonical SMILES

CCCNC1CCC(C2=CC=CC=C12)C

Origin of Product

United States

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